molecular formula C16H17NO B14564420 N,2-Dimethyl-N-(2-methylphenyl)benzamide CAS No. 61494-28-8

N,2-Dimethyl-N-(2-methylphenyl)benzamide

Cat. No.: B14564420
CAS No.: 61494-28-8
M. Wt: 239.31 g/mol
InChI Key: LQXAVDLYVALMQY-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H17NO It is a derivative of benzamide, characterized by the presence of two methyl groups and a methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethyl-N-(2-methylphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

    Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid reacts with thionyl chloride to form 2-methylbenzoyl chloride.

    Amidation: The 2-methylbenzoyl chloride is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N,2-Dimethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Dimethyl-N-(2-methylphenyl)benzamide is unique due to the presence of both dimethyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61494-28-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N,2-dimethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-12-8-4-6-10-14(12)16(18)17(3)15-11-7-5-9-13(15)2/h4-11H,1-3H3

InChI Key

LQXAVDLYVALMQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2C

Origin of Product

United States

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